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Compound of Interest

Compound Name: 2-Methylquinoline N-oxide

Cat. No.: B090784

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylquinoline N-oxide, also known as quinaldine N-oxide, is a heterocyclic compound of
significant interest in medicinal chemistry, organic synthesis, and materials science. As a
derivative of quinoline, the introduction of an N-oxide functional group modifies the electronic
properties of the ring system, enhancing its biological activity and providing a handle for further
chemical modifications.[1] This compound serves as a versatile intermediate in the synthesis of
a variety of more complex molecules, including pharmaceuticals, particularly anti-cancer
agents, and agrochemicals.[1]

Its utility also extends to materials science, where it can be incorporated into polymers to
improve thermal stability and mechanical properties.[1] In the realm of analytical chemistry, 2-
Methylquinoline N-oxide is employed as a reagent for the detection and quantification of
metal ions.[1] This technical guide provides a comprehensive overview of its core physical and
chemical properties, detailed experimental protocols for its synthesis and characterization, and
logical workflows to support research and development activities.

Physical and Chemical Properties

The fundamental physical and chemical properties of 2-Methylquinoline N-oxide are
summarized in the table below. This data is essential for its handling, storage, and application
in experimental settings.
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Property Value Reference(s)
CAS Number 1076-28-4 [2]
Molecular Formula C10HaNO [2]
Molecular Weight 159.19 g/mol [2]
White to orange to green
Appearance (2]
powder to crystal
Melting Point 67 °C [2]
Boiling Point 315 °C at 760 mmHg [2]
Density 1.1 g/cm3 [2]
Flash Point 144.3 °C [2]
Purity = 98% (by GC) [2]
Predicted to have good
solubility in polar organic
B solvents like DMSO, DMF,
Solubility [3]

methanol, and ethanol. Low
solubility expected in nonpolar

solvents such as hexane.

Storage Conditions

Storeat2 -8 °C

[2]

Spectral Data

Spectroscopic data is critical for the structural elucidation and purity assessment of 2-

Methylquinoline N-oxide. Below are the expected characteristic spectral features.
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Spectroscopy Type Characteristic Features Reference(s)

(Predicted, in CDCls) Aromatic
protons (m, ~7.0-8.8 ppm),
Methyl protons (s, ~2.5 ppm).
The chemical shifts of aromatic
1H NMR protons are expected to be [2][4]
downfield compared to the
parent 2-methylquinoline due
to the deshielding effect of the

N-oxide group.

(Predicted, in CDCls) Aromatic
carbons (~119-142 ppm),
Methyl carbon (~17-18 ppm).
The carbons of the pyridine
13C NMR _ _ [21[4]
ring, especially those alpha
and gamma to the nitrogen,
will show significant shifts upon

N-oxidation.

(Predicted, KBr Pellet, cm™1)
Aromatic C-H stretch (~3000-
3100), Methyl C-H stretch
(~2850-2960), C=C and C=N
FT-IR _ _ [1][5]
ring stretching (~1400-1600),
N-O stretching vibration
(~1200-1300), C-H out-of-

plane bending (~750-850).

M+*: 159.19. A characteristic
fragmentation is the loss of an
oxygen atom, resulting in a
significant [M-16]* peak at m/z

Mass Spec (MS) ] [6][7]
143, corresponding to the
parent 2-methylquinoline. This
"deoxygenation” is a diagnostic

marker for N-oxides.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.rsc.org/suppdata/c5/qo/c5qo00204d/c5qo00204d1.pdf
https://www.rsc.org/suppdata/d0/ra/d0ra00265h/d0ra00265h1.pdf
https://www.rsc.org/suppdata/c5/qo/c5qo00204d/c5qo00204d1.pdf
https://www.rsc.org/suppdata/d0/ra/d0ra00265h/d0ra00265h1.pdf
https://www.astrochem.org/data/quin.php
https://www.mdpi.com/1422-8599/2023/4/M1747
https://cdnsciencepub.com/doi/pdf/10.1139/v66-112
https://pubmed.ncbi.nlm.nih.gov/11746872/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols
Synthesis of 2-Methylquinoline N-oxide via m-CPBA
Oxidation

This protocol describes a general method for the N-oxidation of 2-methylquinoline using meta-
chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for this
transformation.

Materials:

e 2-Methylquinoline (1.0 eq)

e meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 - 1.5 eq)
e Dichloromethane (DCM) or Chloroform (CHCIs)

o Saturated agueous sodium bicarbonate (NaHCO3) solution

o Saturated aqueous sodium chloride (brine) solution

o Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
« Silica gel for column chromatography

» Eluent for chromatography (e.g., Ethyl Acetate/Methanol mixture)
Procedure:

o Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-
methylquinoline (1.0 eq) in dichloromethane.

o Addition of Oxidant: Cool the solution in an ice bath (0 °C). Add m-CPBA (1.1-1.5 eq) portion-
wise over 15-20 minutes, ensuring the temperature does not rise significantly.

o Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting
material is consumed.
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Workup - Quenching: Upon completion, cool the mixture again in an ice bath and slowly add
saturated aqueous NaHCOs solution to neutralize the excess m-CPBA and the m-
chlorobenzoic acid byproduct. Stir until gas evolution ceases.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the
organic layer sequentially with saturated aqueous NaHCOs solution (2x), water (1x), and
brine (1x).

Drying and Concentration: Dry the separated organic layer over anhydrous MgSQa, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator to yield the
crude product.

Purification: Purify the crude residue by silica gel column chromatography, typically using an
eluent system such as ethyl acetate/methanol, to afford pure 2-Methylquinoline N-oxide.[2]

Characterization of 2-Methylquinoline N-oxide

This protocol outlines the standard analytical workflow to confirm the identity and purity of the

synthesized product.

Instrumentation:

Nuclear Magnetic Resonance (NMR) Spectrometer
Fourier-Transform Infrared (FT-IR) Spectrometer
Mass Spectrometer (e.g., GC-MS or LC-MS)

Melting Point Apparatus

Procedure:

Melting Point Determination: Measure the melting point of the purified solid. A sharp melting
point close to the literature value (67 °C) is indicative of high purity.

NMR Spectroscopy:
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o Prepare a sample by dissolving a small amount of the product in a deuterated solvent
(e.g., CDCIs).

o Acquire *H and 3C NMR spectra.

o H NMR Analysis: Confirm the presence of the methyl group singlet and the aromatic
proton signals. Integrate the signals to confirm the proton ratio.

o 183C NMR Analysis: Confirm the presence of the correct number of carbon signals,
including one methyl carbon and nine aromatic/heteroaromatic carbons.

e FT-IR Spectroscopy:
o Acquire an IR spectrum of the solid product (e.g., using a KBr pellet or ATR).

o lIdentify the characteristic absorption bands, paying special attention to the N-O stretch,
which is a key indicator of successful N-oxidation.

e Mass Spectrometry:
o Obtain a mass spectrum of the sample.
o Identify the molecular ion peak (M*) at m/z = 159.

o Crucially, look for the prominent [M-16]* fragment at m/z = 143, which confirms the N-
oxide structure.[7]

Mandatory Visualizations

The following diagrams illustrate the key chemical and experimental workflows discussed in
this guide.
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Caption: Synthesis pathway for 2-Methylquinoline N-oxide.
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Caption: Experimental workflow for synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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